molecular formula C13H14N4O B14296324 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile CAS No. 116422-80-1

3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile

Cat. No.: B14296324
CAS No.: 116422-80-1
M. Wt: 242.28 g/mol
InChI Key: BXJZCRYFWADPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile is a complex organic compound featuring an oxazole ring substituted with dimethyl groups and a pentane chain with three nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile typically involves the formation of the oxazole ring followed by the introduction of the nitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The nitrile groups can be introduced through nucleophilic substitution reactions using cyanide sources .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile lies in its combination of an oxazole ring with a pentane chain bearing three nitrile groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

CAS No.

116422-80-1

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)pentane-1,3,5-tricarbonitrile

InChI

InChI=1S/C13H14N4O/c1-10-12(11(2)18-17-10)13(9-16,5-3-7-14)6-4-8-15/h3-6H2,1-2H3

InChI Key

BXJZCRYFWADPKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(CCC#N)(CCC#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.